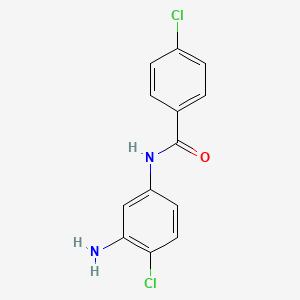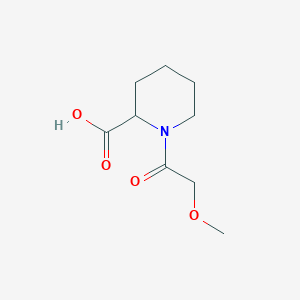
(1-(吡啶-2-基)吡咯烷-2-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol: is an organic compound that features a pyridine ring attached to a pyrrolidine ring, with a methanol group attached to the pyrrolidine
科学研究应用
Chemistry:
Catalysis: (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Industry:
Material Science: The compound can be used in the synthesis of new materials with specific properties, such as polymers or nanomaterials.
作用机制
Target of Action
Similar compounds with a pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the activity of different proteins and enzymes .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds with a pyrrolidine ring have been shown to have various biological effects, depending on their specific targets and mode of action .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
生化分析
Biochemical Properties
(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can bind to specific proteins, altering their conformation and activity, thereby affecting cellular processes .
Cellular Effects
The effects of (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can alter gene expression profiles, leading to changes in the production of key metabolic enzymes and proteins .
Molecular Mechanism
At the molecular level, (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol change over time in laboratory settings. This compound exhibits stability under specific conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can have sustained effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of pyridine-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A reducing agent such as sodium borohydride is often used to facilitate the reduction of the intermediate imine to the final alcohol product.
Industrial Production Methods: While specific industrial production methods for (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
化学反应分析
Types of Reactions:
Oxidation: The alcohol group in (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Various pyrrolidine derivatives.
Substitution: Substituted pyridine derivatives.
相似化合物的比较
- (2-(Pyridin-2-yl)pyrrolidin-1-yl)methanol
- (3-(Pyridin-2-yl)pyrrolidin-2-yl)methanol
- (4-(Pyridin-2-yl)pyrrolidin-2-yl)methanol
Comparison:
- Structural Differences: The position of the pyridine ring attachment to the pyrrolidine ring can vary, leading to different isomers.
- Reactivity: The reactivity of these compounds can differ based on the position of the functional groups, affecting their chemical and biological properties.
- Applications: While similar in structure, each compound may have unique applications based on its specific properties and reactivity.
属性
IUPAC Name |
(1-pyridin-2-ylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZVPOJPUXUKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


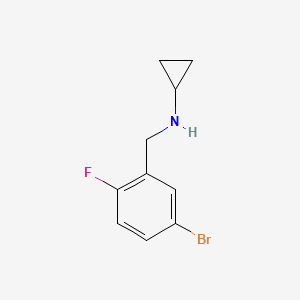
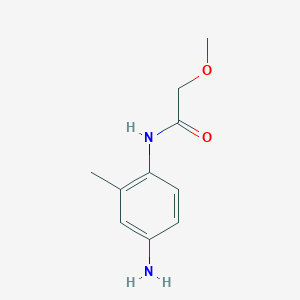
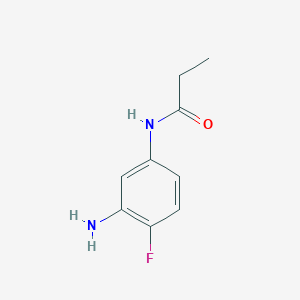
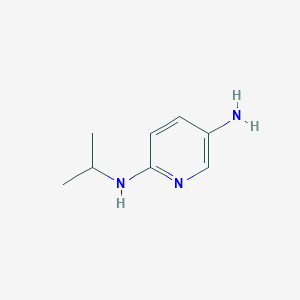
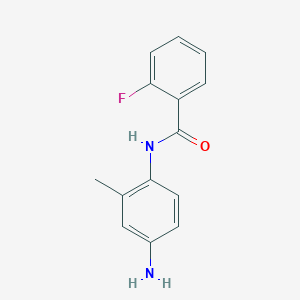
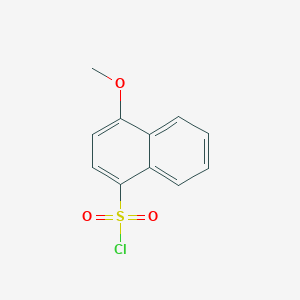

![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)
